molecular formula C20H20N6O2S2 B1206130 2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1206130
M. Wt: 440.5 g/mol
InChI Key: RQOHWYYMMAZHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a member of triazoles.

Scientific Research Applications

Anticancer Potential

Thiazole and thiadiazole derivatives, including compounds structurally related to 2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their potential as anticancer agents. Studies have shown significant anticancer activity against various cancer cell lines, such as cervical, breast, and colorectal cancers. These compounds have demonstrated their ability to induce apoptosis in cancer cells (Ekrek et al., 2022).

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal capabilities of compounds similar to the specified chemical structure. These derivatives have shown effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial and antifungal agents. Some compounds within this chemical class have demonstrated high potency against specific Candida species, suggesting their use in treating fungal infections (Günay et al., 1999).

Synthesis and Characterization

Research on the synthesis and characterization of these compounds has been extensive. Novel methods for synthesizing derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, which are structurally related to the specified compound, have been developed. These studies focus on optimizing reaction conditions and characterizing the compounds using various spectroscopic methods (Huicheng Wang et al., 2010).

Bioactivity and Pharmacological Evaluation

Compounds in this class have been evaluated for various bioactivities, including anti-inflammatory and analgesic properties. Molecular modeling and pharmacological testing have been employed to assess their potential as therapeutic agents, providing insights into their mechanism of action and efficacy (Shkair et al., 2016).

properties

Product Name

2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N6O2S2/c1-11-5-6-12(2)16(9-11)26-18(15-7-8-28-13(15)3)23-25-20(26)29-10-17(27)21-19-24-22-14(4)30-19/h5-9H,10H2,1-4H3,(H,21,24,27)

InChI Key

RQOHWYYMMAZHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)C4=C(OC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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